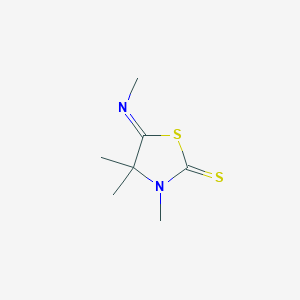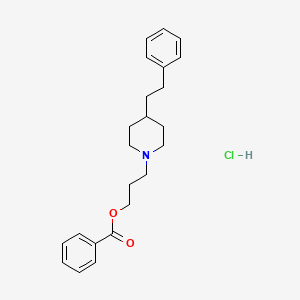
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenethylpiperidine with propanol in the presence of a suitable catalyst. The resulting product is then esterified with benzoic acid to form the benzoate ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.
Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidine-1-propanol.
Uniqueness
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
78219-46-2 |
|---|---|
Molecular Formula |
C23H30ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-[4-(2-phenylethyl)piperidin-1-yl]propyl benzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c25-23(22-10-5-2-6-11-22)26-19-7-16-24-17-14-21(15-18-24)13-12-20-8-3-1-4-9-20;/h1-6,8-11,21H,7,12-19H2;1H |
InChI Key |
LJJIMXAFNQYMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
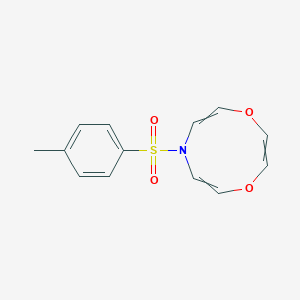
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)


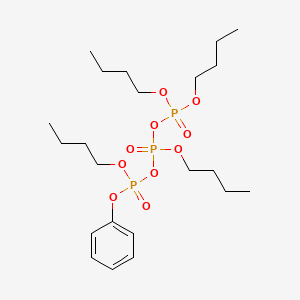
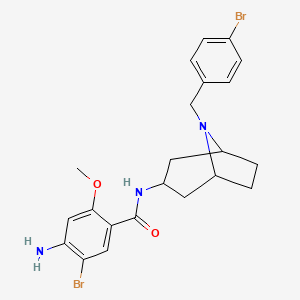
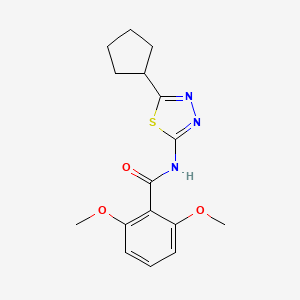
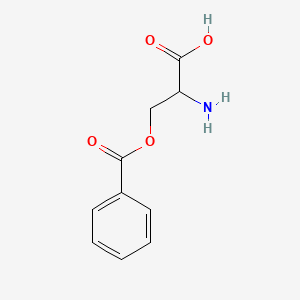
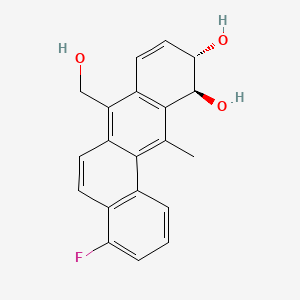
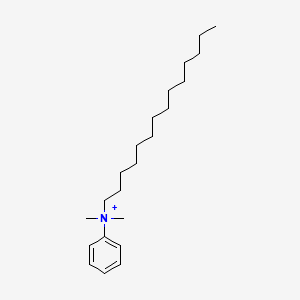
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
